2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid
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Overview
Description
2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid is a synthetic compound with the molecular formula C21H23NO4 and a molecular weight of 353.41 g/mol . It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.
Alkylation: The protected amino compound is then alkylated with ethyl bromide to introduce the ethyl group.
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Fmoc protecting group can be removed under basic conditions, such as treatment with piperidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrolysis: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the Fmoc group yields the free amino acid .
Scientific Research Applications
2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid has several scientific research applications:
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides, where the Fmoc group protects the amino group during chain elongation.
Bioconjugation: It is used in bioconjugation techniques to link peptides to other biomolecules.
Medicinal Chemistry: The compound is explored for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during peptide chain elongation. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids .
Comparison with Similar Compounds
Similar Compounds
- **(S)-2-((9H-fluoren-9-ylmethoxy)carbonyl)amino)-4-methoxybutanoic acid
- **(3S)-4-(4-bromophenyl)-3-((9H-fluoren-9-ylmethoxy)carbonyl)amino)butanoic acid
- **(2S)-6-amino-2-((9H-fluoren-9-ylmethoxy)carbonyl)amino)hexanoic acid
Uniqueness
2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid is unique due to its specific structure, which includes an ethyl group and a butanoic acid moiety. This structure provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-ethyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-22(5-2,20(24)25)23(3)21(26)27-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19H,4-5,14H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELOTLKBJZLDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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